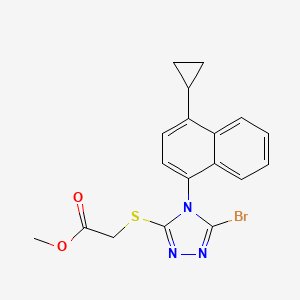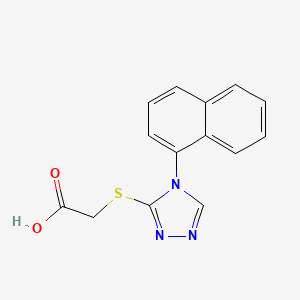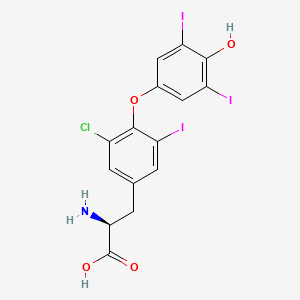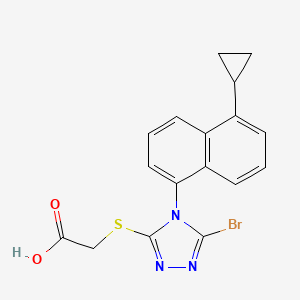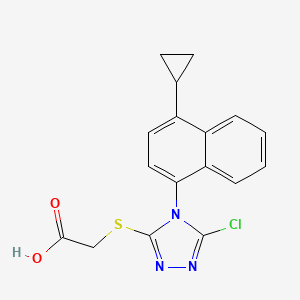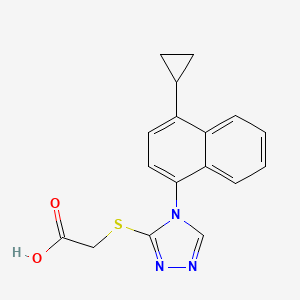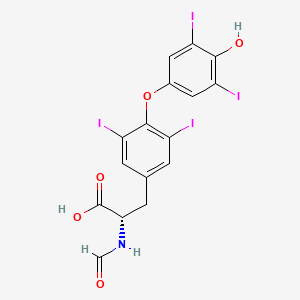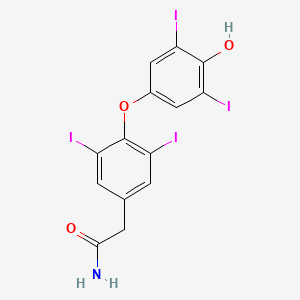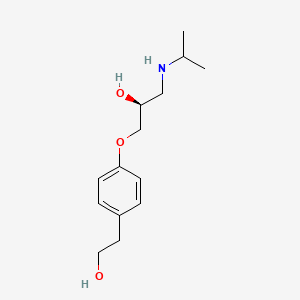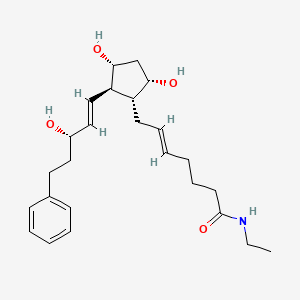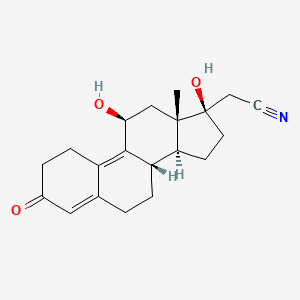
Metabolito M3 de Dienogest
Descripción general
Descripción
Synthesis Analysis
The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . The synthetic approach to STS 557 involves structure-activity relationships in 17 alpha-CH2X-substituted 19-nortestosterone derivatives .Molecular Structure Analysis
The molecular structure of 11|A-Hydroxy-STS 557 is represented by the formula C20H25NO3. The transformation of STS 557 by female rat liver microsomes resulted in the identification of several metabolites .Chemical Reactions Analysis
The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . Microbial model investigations indicate that 5 alpha-hydrogenation is prevented in STS 557 by the 9-double bond, whereas 5 beta-hydrogenation is not affected .Physical and Chemical Properties Analysis
The physical and chemical properties of 11|A-Hydroxy-STS 557 are determined by its molecular structure, represented by the formula C20H25NO3. The chemistry of a biomaterial directly contributes to its interaction with biological environments .Aplicaciones Científicas De Investigación
Resultados de la fertilización in vitro y la transferencia de embriones (FIV-TE)
Se ha estudiado el Dienogest por su influencia en los resultados de la FIV-TE en pacientes con endometriosis {svg_1}. El tratamiento mostró efectos similares al tratamiento sin Dienogest en los resultados primarios y secundarios {svg_2}. Sin embargo, el grupo de Dienogest tuvo una tasa de embarazo clínico significativamente mayor que el grupo de tratamiento no hormonal {svg_3}.
Tratamiento de la endometriosis
El Dienogest es una progestina sintética que se ha utilizado en el tratamiento de la endometriosis {svg_4}. Se ha demostrado que tiene efectos directos sobre la diferenciación y proliferación de las células estromales endometriales humanas (CEE) in vitro {svg_5}.
Regulación ósea
Una dosis baja de Dienogest (1 mg/día) es útil para tratar la dismenorrea en mujeres jóvenes {svg_6}. Sin embargo, el efecto del Dienogest en la regulación ósea durante el crecimiento y la formación ósea, en lugar de en la madurez, es actualmente desconocido incluso en dosis bajas {svg_7}.
Píldoras anticonceptivas
El Dienogest es una progestina sintética que se ha utilizado como progestágeno en las píldoras anticonceptivas {svg_8}. Es selectivo para el receptor de progesterona sobre el receptor de estrógeno α (ERα) y ERβ, así como para los receptores de glucocorticoides y mineralocorticoides {svg_9}.
Concurso científico para estudiantes de último año de secundaria
STS-749 es el nombre de un prestigioso concurso científico para estudiantes de último año de secundaria, que proporciona un foro importante para la investigación original que es reconocida y revisada por un jurado nacional de científicos profesionales {svg_10} {svg_11} {svg_12}.
Investigación sobre el cáncer
El Dienogest se ha utilizado en la investigación sobre el cáncer, particularmente en el estudio de la endometriosis y su relación con el cáncer {svg_13}. Se ha demostrado que inhibe el crecimiento de los implantes endometriósicos, lo que podría tener implicaciones para el tratamiento del cáncer {svg_14}.
Mecanismo De Acción
STS 557 could act on the pituitary-gonadal axis (reducing gonadotrophin secretion) as well as directly affecting the Leydig cells. The consequent reduction in the blood levels of testosterone in combination with reduced gonadotrophins was presumably responsible for the suppression of spermatogenesis .
Safety and Hazards
Direcciones Futuras
Future research could focus on further understanding the transformation of STS 557 by female rat liver microsomes and the impact of this transformation on the compound’s mechanism of action . Additionally, more research is needed to fully understand the safety and hazards associated with this compound .
Propiedades
IUPAC Name |
2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMVYURUMVWSF-VDWQKOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857739 | |
| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86153-39-1 | |
| Record name | 11beta-Hydroxy-sts 557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXY-STS 557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


